Structural Differentiation: Dehydro Tizanidine as a Unique M-5 Metabolite Versus Other Tizanidine Metabolites
Dehydro Tizanidine (M-5) is the imidazole-ring oxidized metabolite of tizanidine, differentiating it from the parent drug and other major metabolites like M-3, M-4, M-9, and M-10 [1]. This specific structural alteration, characterized by the conversion of the imidazoline ring to an imidazole, results in a distinct molecular formula (C₉H₆ClN₅S) and a unique InChIKey (SIXOTSDVJFHVJP-UHFFFAOYSA-N) that is not shared by other tizanidine metabolites .
| Evidence Dimension | Molecular identity and structure |
|---|---|
| Target Compound Data | C₉H₆ClN₅S; MW 251.70; InChIKey SIXOTSDVJFHVJP-UHFFFAOYSA-N |
| Comparator Or Baseline | Tizanidine (parent): C₉H₈ClN₅S·HCl; MW 253.71; M-3, M-4, M-9, M-10: distinct structures, formulas, and InChIKeys. |
| Quantified Difference | Unique molecular formula and InChIKey; structural class difference (imidazole vs. imidazoline) |
| Conditions | Analytical and structural characterization |
Why This Matters
This distinct identity is critical for ensuring analytical specificity in impurity profiling, metabolite identification, and pharmacokinetic studies where precise quantitation of the M-5 pathway is required.
- [1] Granfors, M. T., et al. Clin. Pharmacol. Ther., 68, 592 (2000). View Source
